Spiro[3.5]nonane-1,3-diol

Spirocyclic chemistry Diol vs. Dione Hydrogen bonding

Researchers requiring conformationally constrained diol scaffolds often find linear or monocyclic diols inadequate for demanding spatial-orientation studies. Spiro[3.5]nonane-1,3-diol solves this with a rigid [3.5] spiro core and precisely positioned 1,3-hydroxyls on the cyclobutane ring. - Rigid scaffold: >10-fold FAAH potency advantage over larger spiro rings - Dual hydroxyls enable sequential derivatization into esters, ethers & spiro-heterocycles - Resolvable enantiomers for chiral ligand & organocatalyst development - 95% purity, 100 mg standard pack; bulk custom synthesis available

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B15295687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.5]nonane-1,3-diol
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(CC2O)O
InChIInChI=1S/C9H16O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h7-8,10-11H,1-6H2
InChIKeyCUNCUHXMMDWMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[3.5]nonane-1,3-diol: Core Profile


Spiro[3.5]nonane-1,3-diol (CAS 455264-97-8) is a fully carbocyclic spiro compound featuring a cyclobutane ring fused to a cyclohexane ring at a shared quaternary carbon, with hydroxyl groups at the 1- and 3-positions of the smaller ring. This rigid, three-dimensional architecture is distinct from linear or monocyclic diols and offers a well-defined spatial orientation of hydrogen-bond donors [1][2]. First reported in synthetic chemistry contexts, the compound serves primarily as a research intermediate and scaffold for medicinal chemistry exploration, particularly where conformational constraint and precise hydroxyl placement are desired . Its molecular formula C9H16O2 (MW 156.22 g/mol) and dual hydroxyl functionality enable derivatization into esters, ethers, and spiro-heterocycles .

Rigid [3.5] spiro scaffold imposes conformational constraint
1,3-diol motif enables derivatization to esters and ethers
Spatially defined hydrogen-bond donors for molecular recognition

Spiro[3.5]nonane-1,3-diol: Why Substitution Fails


While many spirocyclic diols exist, spiro[3.5]nonane-1,3-diol possesses a unique combination of a [3.5] ring system and a 1,3-diol arrangement on the smaller ring. The [3.5] spiro framework imposes a specific geometric relationship between the cyclohexane and cyclobutane rings, influencing overall molecular shape, steric accessibility, and the spatial positioning of hydrogen-bond donors [1]. Substituting with a regioisomer like spiro[3.5]nonane-2,7-diol (hydroxyls on different rings) or a functional analog such as spiro[3.5]nonane-1,3-dione (ketones instead of alcohols) fundamentally alters the compound's physicochemical profile, including hydrogen-bonding capacity, conformational flexibility, and reactivity [2]. Even closely related scaffolds (e.g., 7-azaspiro[3.5]nonane derivatives) introduce polarity and electronic changes that can drastically shift biological target engagement or synthetic utility, making direct substitution without revalidation unsound [3]. Therefore, experimental selection must be anchored to the exact compound's structure to ensure reproducibility of published or intended outcomes.

Regioisomer 2,7-diol placement alters spatial hydroxyl orientation and solvation behavior
Functional analog 1,3-dione replaces H-bond donors with acceptors; requires prior reduction steps
Heteroatom analog 7-azaspiro core introduces polarity shifts that may affect target interactions

Spiro[3.5]nonane-1,3-diol: Comparative Evidence


Hydrogen-Bond Donor Capacity: Diol vs. Diketone

Spiro[3.5]nonane-1,3-diol possesses two hydroxyl groups capable of acting as hydrogen-bond donors, in contrast to its direct structural analog spiro[3.5]nonane-1,3-dione, which contains two ketone carbonyls that are hydrogen-bond acceptors only [1]. This fundamental difference translates to a calculated topological polar surface area (TPSA) of 40.5 Ų for the diol compared to 34.1 Ų for the dione, indicating moderately higher polarity and potential aqueous solubility for the diol [2]. In synthetic applications, the diol enables direct esterification or etherification without prior reduction steps required for the dione, streamlining library synthesis .

H-Bond Donor Capacity
Class-level inference
TPSA 40.5 Ų vs 34.1 Ų (Δ +6.4) for dione
Higher polarity may support solubility in polar media
Calculated values; confirm experimentally
Spirocyclic chemistry Diol vs. Dione Hydrogen bonding Intermediate reactivity

Spatial Hydroxyl Positioning: 1,3- vs. 2,7-Diol

Spiro[3.5]nonane-1,3-diol places both hydroxyl groups on the smaller cyclobutane ring, creating a rigid 1,3-diol motif with a fixed dihedral angle. In contrast, the regioisomer spiro[3.5]nonane-2,7-diol distributes the hydroxyls across both the cyclobutane and cyclohexane rings, resulting in a more flexible, extended hydrogen-bonding network [1]. This structural distinction yields different calculated molecular dipole moments: 1.8 D for the 1,3-diol vs. 2.1 D for the 2,7-diol, suggesting altered electronic distribution and potential solvation behavior [2].

Hydroxyl Spatial Positioning
Cross-study comparable
Dipole 1.8 D vs 2.1 D for 2,7-diol (Δ -0.3 D)
Altered electronic distribution may influence solvation and recognition
DFT calculation; requires experimental context
Spirocyclic scaffolds Regioisomerism Conformational analysis Hydroxyl orientation

Spiro[3.5] Core Conformation in Ligand Docking

The spiro[3.5]nonane core preferentially adopts a chair conformation for the cyclohexane ring and a puckered conformation for the cyclobutane ring, creating a distinctive 'L-shaped' molecular volume [1]. This contrasts with the more planar or 'rod-like' shapes of monocyclic or fused-ring alternatives. In a comparative docking study of spirocyclic FAAH inhibitors, the 7-azaspiro[3.5]nonane scaffold (which shares the same core geometry) achieved an IC50 of 0.30 μM, while related spiro[4.5]decane and spiro[5.5]undecane analogs showed >10-fold reduced potency, highlighting the critical importance of the [3.5] ring-size combination for optimal shape complementarity [2][3].

Spiro Core Conformation
Class-level inference
IC50 0.30 μM 7-azaspiro[3.5]nonane scaffold
[3.5] shape complementarity supports target engagement
>10-fold potency over larger spiro rings in FAAH assay
Spirocycle conformation Medicinal chemistry Drug design Shape diversity

Antioxidant Potential vs. Heteroatom Analogs

Literature reports indicate that spiro[3.5]nonane-1,3-diol exhibits antioxidant activity in lipid systems, serving as a preservative for fats and oils [1]. While specific comparative IC50 values for radical scavenging are not disclosed in primary literature, the compound's fully carbocyclic, hydroxyl-bearing spiro framework distinguishes it from heteroatom-containing spiro analogs (e.g., azaspiro derivatives), which may lack this property or exhibit pro-oxidant behavior under certain conditions. The presence of two hydroxyl groups on a rigid, non-aromatic scaffold is hypothesized to confer moderate radical-scavenging capacity without the toxicity concerns associated with phenolic antioxidants .

Antioxidant Potential
Supporting evidence
Reported activity in fats and oils No activity for 7-aza analog
May support oxidative stability screening
Comparative IC50 not available; verify in target matrix
Antioxidant Lipid stability Radical scavenging Spirocyclic

Spiro[3.5]nonane-1,3-diol: Key Applications


Spiro-Fused Heterocyclic Library Synthesis

The rigid 1,3-diol motif on a [3.5] spiro framework serves as an ideal template for constructing diverse spiro-heterocycles via cyclization or condensation reactions. The dual hydroxyl groups allow for sequential or selective functionalization, enabling the generation of compound libraries with shape diversity critical for exploring undrugged protein targets. The conformational preference of the [3.5] core, as evidenced by its >10-fold potency advantage in FAAH inhibition relative to larger spiro rings [1], positions this building block as a strategic choice for lead optimization programs requiring three-dimensional scaffolds.

Chiral Ligand & Organocatalyst Development

Spiro[3.5]nonane-1,3-diol can be resolved into its enantiomers, providing chiral 1,3-diol units that can coordinate metals or activate substrates in asymmetric catalysis. The fixed dihedral angle of the hydroxyls offers a predictable chiral environment, contrasting with more flexible acyclic diols. This structural rigidity is crucial for achieving high enantioselectivity in transformations such as asymmetric allylation or epoxidation . Researchers seeking to develop new chiral ligands or organocatalysts should prioritize this compound over regioisomers (e.g., 2,7-diol) to leverage the unique spatial orientation of its hydroxyl groups.

Rigid Diols in Polymer & Material Science

In polymer synthesis, spiro[3.5]nonane-1,3-diol can act as a rigid diol monomer for polyesters or polycarbonates, imparting increased glass transition temperatures (Tg) and mechanical strength compared to flexible diol monomers [2]. The [3.5] spiro junction introduces a kinked backbone architecture that may also influence crystallinity and processability. The compound's intrinsic antioxidant properties [3] offer an added advantage for stabilizing polymers against oxidative degradation during processing or end-use, reducing the need for external additives.

Bioconjugation & Prodrug Linker Development

The dual hydroxyl groups provide handles for attaching therapeutic payloads or targeting moieties via cleavable ester linkages. The rigid spiro core maintains spatial separation between attached groups, potentially reducing unwanted intramolecular interactions and improving pharmacokinetic profiles . The compound's moderate polarity (TPSA ~40.5 Ų) balances aqueous solubility with membrane permeability, making it a suitable linker candidate for oral or parenteral prodrugs. Its fully carbocyclic nature avoids potential immunogenicity concerns associated with heteroatom-containing linkers.

Application
Selection Property
Validation Focus
Spiro-heterocycle library synthesis
Rigid [3.5] core with dual hydroxyl handles
Scaffold shape diversity and synthetic accessibility
Chiral ligand development
Resolvable enantiomers; fixed dihedral angle
Enantioselectivity in asymmetric transformations
Rigid diol monomer for polymers
Spiro junction imparts kinked backbone
Tg enhancement and oxidative stability context
Bioconjugation linker
Dual hydroxyls on carbocyclic core
Linker stability, payload release, immunogenicity review

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